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Compound of Interest

2-Chloro-5-(5-formylfuran-2-
Compound Name:
yl)benzoic acid

Cat. No.: B1347686

An In-Silico Exploration of Therapeutic Potential Against Key Biological Targets

Furan-containing benzoic acid derivatives represent a promising class of compounds in
medicinal chemistry, harnessing the synergistic effects of two pharmacologically significant
moieties. The furan ring is a versatile heterocycle found in numerous bioactive molecules, while
the benzoic acid scaffold is a common feature in many established drugs. The specific
derivative, "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid,” combines these features with a
chloro and a formyl group, offering multiple points for interaction with biological targets and for
synthetic modification. This guide provides a comparative analysis of the docking performance
of derivatives from this class against key proteins implicated in cancer, inflammation, and other
diseases, based on available experimental data from related compounds.

Comparative Docking Performance

The therapeutic potential of furan-containing benzoic acid derivatives can be evaluated by their
binding affinity to various protein targets. This section summarizes the molecular docking
performance of related furan and benzoic acid derivatives against three significant targets:
Carbonic Anhydrase Il, Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-a).

Carbonic Anhydrase Il Inhibition

Carbonic Anhydrase Il (CA1l) is a well-established drug target for diuretics and anti-glaucoma
agents. The docking studies of benzoic acid derivatives against human CA Il (PDB ID: 3FFP)
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reveal their potential as effective inhibitors.

] . Reference
Target Protein Docking Score  Reference .
Compound Docking Score
(PDB ID) (kcal/mol) Compound
(kcal/mol)
2-(3-phenyl)-5-
((m-toluloxy) Carbonic
methyl)-4H- Anhydrase II -9.4 Not specified Not specified
1,2,4-triazole-4- (3FFP)

yl) benzoic acid

Table 1: Docking Performance of a Benzoic Acid Derivative against Carbonic Anhydrase 11.[1]

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a key enzyme in the inflammatory pathway and the target for nonsteroidal anti-

inflammatory drugs (NSAIDs). Furan and benzoic acid derivatives have been explored as
potential COX-2 inhibitors.

] ] Reference
Target Protein Docking Score  Reference .
Compound Docking Score
(PDB ID) (kcal/mol) Compound
(kcal/mol)
) Mouse COX-2 o
Diaryl furan Good binding ) B
o (Homology . Celecoxib Not specified
derivative affinity
Model)
5-acetamido-2-
hydroxy benzoic Human COX-2 )
_ o -8.7 Acetaminophen -6.6
acid derivative (5F1A)
(PS3)
Canniprene Human COX-2 ) »
-10.587 Celecoxib Not specified
(Natural Product)  (3LN1)
Oroxylin A Human COX-2 ] N
-10.254 Celecoxib Not specified
(Natural Product)  (3LN1)
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Table 2: Comparative Docking Performance against Cyclooxygenase-2.[2][3][4]

Tumor Necrosis Factor-alpha (TNF-a) Inhibition

TNF-a is a pro-inflammatory cytokine and a major target for treating autoimmune diseases.
Furan-based derivatives have been investigated for their potential to inhibit TNF-a.

Target Protein Docking Score Reference
Compound Class
(PDB ID) Range (kcal/mol) Compound
Furan-based . Comparable to )
o TNF-a (Not specified) _ Indomethacin
derivatives Indomethacin
Natural Compounds TNF-a (Not specified) >-6.5 Not specified

Table 3: Docking Performance of Furan Derivatives against TNF-a.[5][6]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and
reproduction of the results. Below are the detailed protocols for the key experiments.

Molecular Docking of Benzoic Acid Derivative against
Carbonic Anhydrase I

The molecular docking of 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic
acid was performed using AutoDock Vina.[1] The crystal structure of the target protein,
carbonic anhydrase Il (PDB ID: 3FFP), was obtained from the RCSB Protein Data Bank.[1] The
active site coordinates were identified as X =-6.98, Y = 1.25, and Z = 16.27.[1] The
visualization of the ligand-protein interactions was carried out using Discovery Studio 4.1
Visualizer.[1]

Molecular Docking of Diaryl Furan Derivatives against
COX-2

A series of new 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide analogs were designed
and docked against a homology model of human cyclooxygenase-2 (COX-2).[2] The homology
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model was built using MODELLER 7v7 software and refined by molecular dynamics for 2 ns in
a solvated layer.[2] The reliability of the model was validated using PROCHECK, VERIFY-3D,
and ERRAT programs.[2] Docking studies showed that diaryl furan molecules exhibited good
binding affinity towards mouse COX-2.[2]

Molecular Docking of Furan-based Derivatives against
TNF-a

A series of eighteen furan-based derivatives were examined through molecular docking studies
on TNF-a to determine their probable binding modes and interactions with the hydrophilic and
hydrophobic pockets of the protein, in comparison to the standard drug Indomethacin.[5]

Visualizing the Workflow

The process of molecular docking follows a structured workflow, from the initial preparation of
the biological target and the compounds of interest to the final analysis of their interactions.
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General Molecular Docking Workflow
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(Hydrogen bonds, hydrophobic interactions)

:

Lead Optimization

Click to download full resolution via product page
Caption: A generalized workflow for in-silico molecular docking studies.

Signaling Pathway of TNF-a

The signaling pathway of TNF-a is a critical cascade in inflammatory responses. Understanding
this pathway helps in contextualizing the importance of TNF-a inhibitors.
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Simplified TNF-a Signaling Pathway
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Caption: Simplified overview of the TNF-a signaling cascade.

Conclusion
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The in-silico data presented for furan and benzoic acid derivatives against key therapeutic
targets like Carbonic Anhydrase Il, COX-2, and TNF-a underscore the potential of this class of
compounds in drug discovery. While direct experimental docking data for "2-Chloro-5-(5-
formylfuran-2-yl)benzoic acid" is not yet available, the strong binding affinities observed for
structurally related molecules suggest that it could be a promising candidate for further
investigation. The chloro and formyl substitutions on the core scaffold provide avenues for
optimizing selectivity and potency. Future studies should focus on the synthesis and in-vitro
validation of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" and its derivatives against these
and other relevant biological targets to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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